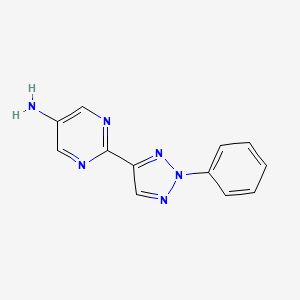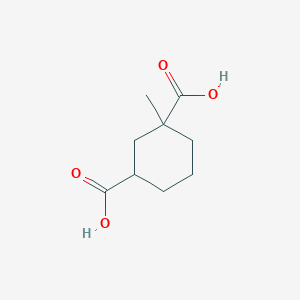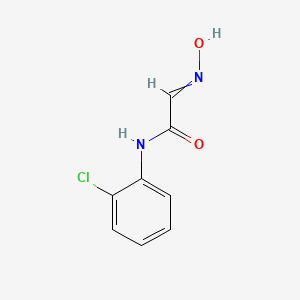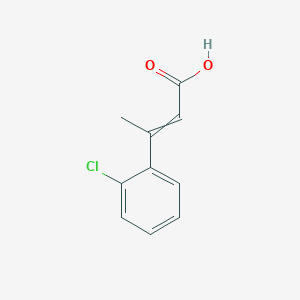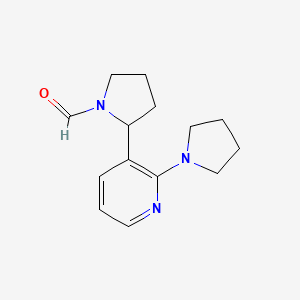
2-(2-(Pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(Pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde is a complex organic compound featuring a pyrrolidine ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde typically involves the construction of the pyrrolidine and pyridine rings followed by their functionalization. One common method involves the reaction of pyrrolidine with 2-chloropyridine under basic conditions to form the pyrrolidinylpyridine intermediate. This intermediate is then subjected to further reactions to introduce the carbaldehyde group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(Pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 2-(2-(Pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylic acid.
Reduction: 2-(2-(Pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-(2-(Pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(2-(Pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrrolidine and pyridine rings provide a unique structural framework that allows the compound to bind selectively to these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Pyrrolidin-1-yl)pyridine: Lacks the additional pyrrolidine ring and carbaldehyde group.
2-(Pyrrolidin-1-yl)pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
Pyrrolidine-2,5-dione: Features a different ring structure and functional groups.
Uniqueness
2-(2-(Pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde is unique due to its dual pyrrolidine and pyridine rings, along with the presence of a reactive aldehyde group. This combination of structural features provides distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C14H19N3O |
|---|---|
Poids moléculaire |
245.32 g/mol |
Nom IUPAC |
2-(2-pyrrolidin-1-ylpyridin-3-yl)pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C14H19N3O/c18-11-17-10-4-6-13(17)12-5-3-7-15-14(12)16-8-1-2-9-16/h3,5,7,11,13H,1-2,4,6,8-10H2 |
Clé InChI |
VCXVYGCFGDPJBU-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C2=C(C=CC=N2)C3CCCN3C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


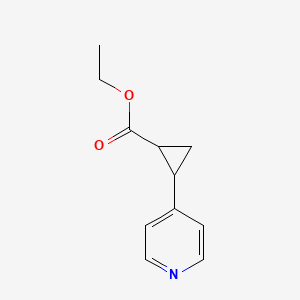
![Sodium;2-[1-(hydroxymethyl)cyclohexyl]acetic acid](/img/structure/B11818490.png)
![5-Phenyl-1H-benzo[d]imidazole-2-thiol](/img/structure/B11818492.png)
